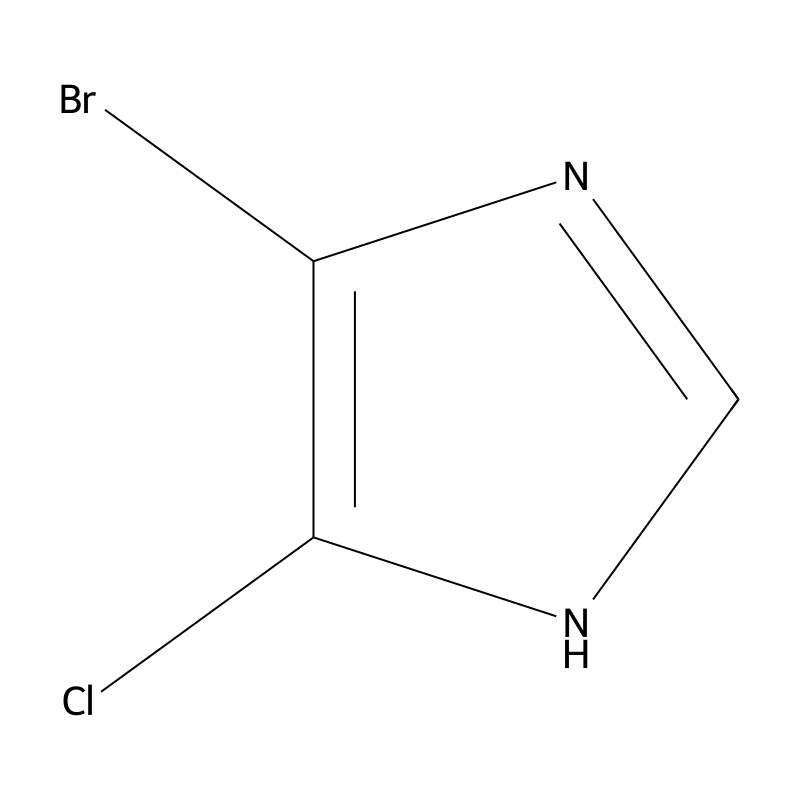

4-bromo-5-chloro-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery: The imidazole ring is a common scaffold in numerous clinically used drugs, including antifungals, antibacterials, and anti-inflammatory medications. The specific properties of 4-bromo-5-chloro-1H-imidazole, including its halogenated substituents, could be explored for the development of novel therapeutic agents.

- Bioisosterism and Analog Design: Imidazoles can serve as bioisosteres (molecules with similar properties) for other functional groups present in bioactive molecules. 4-bromo-5-chloro-1H-imidazole could be employed in the design and synthesis of analogs of existing drugs, potentially leading to improved pharmacological profiles.

Materials Science:

- Organic Electronics: Imidazoles have been investigated for their potential applications in organic electronics due to their unique properties, such as tunable conductivity and the ability to form stable coordination complexes with metal ions. 4-bromo-5-chloro-1H-imidazole could be explored as a building block in the development of novel organic conductors, semiconductors, or other functional materials.

Catalysis:

- Transition Metal Complexes: Imidazole derivatives can form complexes with transition metals, which are often employed as catalysts in various chemical reactions. The specific functional groups of 4-bromo-5-chloro-1H-imidazole could influence its complexation behavior and potentially lead to the development of new and efficient catalysts for various organic transformations.

Other Potential Applications:

- Polymer Chemistry: Imidazoles can be incorporated into polymers, potentially influencing their properties and functionalities. 4-bromo-5-chloro-1H-imidazole could be investigated for its potential use in the development of novel polymeric materials with desired characteristics.

- Supramolecular Chemistry: Imidazoles can participate in non-covalent interactions, allowing for the construction of supramolecular assemblies with specific structures and functions. The halogenated substituents of 4-bromo-5-chloro-1H-imidazole could influence its self-assembly behavior and lead to the formation of new supramolecular structures with potential applications in various fields.

4-Bromo-5-chloro-1H-imidazole is a heterocyclic organic compound with the molecular formula C3H2BrClN2. It features a five-membered ring containing two nitrogen atoms and is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively. This compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural properties and reactivity.

No information is available regarding the mechanism of action of BCI.

Due to the lack of specific data, it's crucial to handle BCI with caution assuming it might share properties with other halogenated compounds. These can include:

- Skin and eye irritation

- Respiratory tract irritation

- Potential environmental hazard due to the halogens

The reactivity of 4-bromo-5-chloro-1H-imidazole is influenced by its halogen substituents. Key reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions, facilitating the synthesis of more complex derivatives.

- Formation of Esters: The C-4 position can undergo esterification reactions, allowing for the introduction of various functional groups.

- Cyclization Reactions: The compound can participate in cyclization to form larger heterocyclic structures, which may have enhanced biological activity .

4-Bromo-5-chloro-1H-imidazole exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Studies suggest that compounds with similar imidazole scaffolds often demonstrate antifungal, antibacterial, and antiviral properties. Specifically, this compound has been noted for its effectiveness against certain strains of bacteria and fungi .

Several methods exist for synthesizing 4-bromo-5-chloro-1H-imidazole:

- Halogenation of Imidazole: Imidazole can be treated with bromine and chlorine in the presence of a suitable solvent (e.g., isopropanol) to yield the desired halogenated imidazole. This method typically involves controlling the reaction temperature and pH to maximize yield and purity .

- Using Precursor Compounds: Starting from 4,5-dihaloimidazoles, sodium sulfite can be used in reactions to introduce the desired halogen at the C-4 position, leading to higher yields compared to direct halogenation methods .

- Alternative Synthetic Routes: Other methods may involve coupling reactions or modifications of existing imidazole derivatives, providing flexibility in synthetic strategy depending on available starting materials .

4-Bromo-5-chloro-1H-imidazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds, particularly those targeting microbial infections.

- Material Science: Its unique properties make it useful in developing new materials with specific electrical or optical characteristics.

- Agricultural Chemicals: It may also be explored for use in agrochemicals due to its biological activity against pests and pathogens .

Interaction studies have demonstrated that 4-bromo-5-chloro-1H-imidazole can form complexes with various biomolecules. These interactions are crucial for understanding its mechanism of action as an antimicrobial agent. Research indicates that its binding affinity to certain enzymes or receptors may enhance its efficacy in therapeutic applications .

Several compounds share structural similarities with 4-bromo-5-chloro-1H-imidazole, each possessing unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-imidazole | Bromine at C-4 | Antimicrobial properties |

| 5-Chloro-1H-imidazole | Chlorine at C-5 | Antifungal activity |

| 4-Bromo-2-methylimidazole | Methyl group at C-2 | Potential anti-inflammatory effects |

| 4-Iodo-5-chloro-1H-imidazole | Iodine instead of bromine | Enhanced activity against resistant strains |

| 4-Bromo-5-fluoro-1H-imidazole | Fluorine instead of chlorine | Increased lipophilicity and bioavailability |

Each of these compounds varies in terms of reactivity and biological activity due to differences in their substituents. The presence of both bromine and chlorine in 4-bromo-5-chloro-1H-imidazole provides it with a distinct profile that may enhance its utility in medicinal chemistry compared to its analogs.

4-Bromo-5-chloro-1H-imidazole is a heterocyclic compound with the molecular formula C₃H₂BrClN₂ and a molecular weight of 181.41838 g/mol. The structure features a five-membered aromatic ring with two nitrogen atoms, with bromine at the 4-position and chlorine at the 5-position of the imidazole ring. Its structural characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₃H₂BrClN₂ |

| Molecular Weight | 181.41838 g/mol |

| CAS Number | 17487-98-8 |

| EC Number | 848-419-5 |

| SMILES | C1=NC(=C(N1)Cl)Br |

| InChI | InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |

| InChIKey | KRHIYYYHTXGSDW-UHFFFAOYSA-N |

| Appearance | Solid |

| Purity (Commercial) | 95-97% |

The compound possesses distinctive spectroscopic properties, with characteristic signals in ¹H-NMR spectroscopy. The hydrogen at the C2 position typically appears as a singlet at approximately 7.64 ppm, while the N-H proton can be observed at a higher chemical shift, indicating the acidic nature of this proton.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant